(4-Chloro-3-methoxyphenyl)methanesulfonyl chloride

Catalog No.
S15864651
CAS No.
M.F
C8H8Cl2O3S
M. Wt
255.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-Chloro-3-methoxyphenyl)methanesulfonyl chloride

Product Name

(4-Chloro-3-methoxyphenyl)methanesulfonyl chloride

IUPAC Name

(4-chloro-3-methoxyphenyl)methanesulfonyl chloride

Molecular Formula

C8H8Cl2O3S

Molecular Weight

255.12 g/mol

InChI

InChI=1S/C8H8Cl2O3S/c1-13-8-4-6(2-3-7(8)9)5-14(10,11)12/h2-4H,5H2,1H3

InChI Key

UDUBOCKGHRTRTC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CS(=O)(=O)Cl)Cl

(4-Chloro-3-methoxyphenyl)methanesulfonyl chloride is an organosulfur compound characterized by its unique structure, which includes a methanesulfonyl chloride group attached to a chlorinated aromatic ring. Its chemical formula is C8H8Cl2O3SC_8H_8Cl_2O_3S, with a molecular weight of approximately 255.12 g/mol. This compound is notable for its applications in organic synthesis and medicinal chemistry due to its reactivity and ability to form various derivatives. The presence of both a methoxy group and a chlorine atom on the aromatic ring enhances its electrophilic character, making it a valuable intermediate in

  • Nucleophilic Substitution Reactions: The sulfonyl chloride group is highly reactive, allowing it to undergo nucleophilic substitution with various nucleophiles such as amines, alcohols, and thiols. This leads to the formation of sulfonamides or sulfonates.
  • Reduction Reactions: Under specific conditions, this compound can be reduced to form corresponding sulfonamides or sulfones.
  • Oxidation Reactions: It can also be oxidized to yield sulfonic acids or other higher oxidation state derivatives.

The mechanisms underlying these reactions typically involve the electrophilic nature of the sulfonyl chloride group, which is prone to nucleophilic attack.

The biological activity of (4-Chloro-3-methoxyphenyl)methanesulfonyl chloride primarily stems from its ability to form stable sulfonamides upon reaction with amines. These sulfonamides exhibit resistance to hydrolysis under acidic or basic conditions, making them suitable for various pharmaceutical applications. Studies indicate that compounds containing methanesulfonyl groups can possess antibacterial and antifungal properties, although specific biological assays for this compound may be limited.

The synthesis of (4-Chloro-3-methoxyphenyl)methanesulfonyl chloride can be achieved through several methods:

  • Direct Sulfonylation: This involves the reaction of 4-chloro-3-methoxyphenol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures (0-5°C) to control the exothermic nature of the process.
  • Alternative Methods: Other synthetic routes may include the chlorination of appropriate phenolic precursors followed by sulfonylation.

Purification methods such as recrystallization or column chromatography are employed to isolate the desired product.

(4-Chloro-3-methoxyphenyl)methanesulfonyl chloride finds application in various fields:

  • Organic Synthesis: It serves as an important intermediate for synthesizing more complex molecules, particularly in medicinal chemistry.
  • Pharmaceutical Development: Its derivatives may be utilized in drug formulation due to their potential biological activity.
  • Chemical Research: The compound is valuable in studying reaction mechanisms and developing new synthetic methodologies.

Interaction studies involving (4-Chloro-3-methoxyphenyl)methanesulfonyl chloride focus on its reactivity with nucleophiles. Research indicates that it can efficiently react with amines to form stable sulfonamides, which are resistant to hydrolysis under various conditions. Understanding these interactions is crucial for developing new synthetic pathways and optimizing reaction conditions for desired products.

Several compounds share structural similarities with (4-Chloro-3-methoxyphenyl)methanesulfonyl chloride. Here are some notable examples:

Compound NameStructureCAS Number
(3-Chlorophenyl)methanesulfonyl chlorideC₇H₆Cl₂O₂S24974-73-0
(4-Chlorophenyl)methanesulfonyl chlorideC₇H₆Cl₂O₂S227304
(3-Chlorobenzyl)sulfonyl chlorideC₇H₇ClO₂S6966-45-6

Uniqueness

(4-Chloro-3-methoxyphenyl)methanesulfonyl chloride stands out due to:

  • Reactivity: The combination of both methoxy and chloro groups significantly influences its electronic properties, enhancing its reactivity compared to similar compounds.

XLogP3

2.5

Hydrogen Bond Acceptor Count

3

Exact Mass

253.9571207 g/mol

Monoisotopic Mass

253.9571207 g/mol

Heavy Atom Count

14

Dates

Modify: 2024-08-15

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